Podocarpic acid

Vue d'ensemble

Description

L’acide podocarpique est un composé diterpénoïde naturel, initialement isolé de la résine d’espèces de Podocarpus, telles que Podocarpus cupressins et Podocarpus dacrydioides . Il est connu pour ses diverses activités biologiques, notamment ses propriétés antileucémiques, antifongiques et insecticides .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L’acide podocarpique peut être synthétisé par différentes voies chimiques. Une méthode courante implique la nitration de l’acide podocarpique en utilisant de l’acide nitrique dans l’acide acétique . Une autre approche consiste à utiliser de l’allène et de la lumière ultraviolette dans le tétrahydrofurane à -78 °C . De plus, l’acide podocarpique peut être préparé en le faisant réagir avec des polyamines en présence de PyBOP et de DIPEA dans le diméthylformamide .

Méthodes de production industrielle

La production industrielle de l’acide podocarpique implique généralement l’extraction de sources naturelles, telles que la résine d’espèces de Podocarpus. Le processus d’extraction est suivi d’étapes de purification pour obtenir le composé pur .

Analyse Des Réactions Chimiques

Types de réactions

L’acide podocarpique subit diverses réactions chimiques, notamment :

Oxydation : L’acide podocarpique peut être oxydé pour former divers dérivés oxydés de l’acide résinique.

Réduction : Les réactions de réduction peuvent convertir l’acide podocarpique en différentes formes réduites.

Substitution : Les réactions de substitution, telles que la nitration, peuvent introduire des groupes nitro sur le cycle aromatique de l’acide podocarpique.

Réactifs et conditions courantes

Oxydation : Les oxydants courants incluent l’ozone et le borohydrure de sodium dans l’éthanol/le dichlorométhane.

Réduction : Le borohydrure de sodium dans le méthanol/l’éthanol est couramment utilisé pour les réactions de réduction.

Substitution : L’acide nitrique dans l’acide acétique est utilisé pour les réactions de nitration.

Principaux produits formés

Oxydation : Dérivés oxydés de l’acide résinique.

Réduction : Formes réduites de l’acide podocarpique.

Substitution : Acide podocarpique substitué par des nitro.

Applications de recherche scientifique

L’acide podocarpique a une large gamme d’applications de recherche scientifique :

Chimie : Utilisé comme modèle chiral dans la synthèse de divers diterpénoïdes.

Biologie : Présente des propriétés antileucémiques, antifongiques et insecticides.

Médecine : Utilisation potentielle dans le développement de médicaments anti-inflammatoires.

Industrie : Utilisé en agriculture pour ses propriétés d’inhibition de la croissance des plantes.

Applications De Recherche Scientifique

Chemical Applications

Chiral Template in Synthesis

Podocarpic acid serves as an effective chiral template in the synthesis of various diterpenoids. Its structural features enable the construction of complex polycyclic structures, which are crucial for developing bioactive compounds. Research has demonstrated its utility in synthesizing key intermediates for compounds like aphidicolin and stemodin, showcasing its importance in organic synthesis .

Table 1: Diterpenoids Synthesized from this compound

Biological Applications

Antitumor Activity

Studies have indicated that derivatives of this compound exhibit significant antitumor activity. For instance, methyl 6 alpha-bromo-7-oxo-O-methylpodocarpate demonstrated potent cytotoxicity against human epidermoid carcinoma cells, with a notable 50% inhibition at a concentration of . However, further evaluations against certain leukemias did not yield significant results.

Antiviral Properties

Recent investigations have revealed that this compound derivatives can act as potential antiviral agents against drug-resistant influenza A viruses. Certain synthesized derivatives exhibited nanomolar activity against H1N1 strains resistant to standard treatments like oseltamivir and amantadine. These compounds inhibit the virus by targeting hemagglutinin-mediated membrane fusion .

Table 2: Biological Activities of this compound Derivatives

Medicinal Applications

Anti-inflammatory and Antioxidant Effects

this compound has been identified as a novel activator of the Transient Receptor Potential Ankyrin 1 (TRPA1), influencing multiple biochemical pathways related to inflammation and oxidative stress. This activation leads to anti-inflammatory effects and cellular protection against oxidative damage .

Potential Drug Development

The compound's ability to modulate biological pathways positions it as a candidate for developing new anti-inflammatory drugs. Its derivatives are being explored for their therapeutic potential in treating various conditions linked to inflammation and oxidative stress .

Case Studies

Case Study: this compound Derivatives Against MRSA

A series of this compound-polyamine conjugates were synthesized to evaluate their antimicrobial properties. Notably, one derivative showed significant growth inhibition against Methicillin-resistant Staphylococcus aureus (MRSA), with minimal cytotoxicity observed. This highlights the potential for developing new antibiotics based on this compound scaffolds .

Case Study: Antiviral Efficacy Against Influenza A

In a study evaluating the efficacy of this compound derivatives against influenza A viruses, certain compounds displayed robust antiviral activity, suggesting their potential as therapeutic agents in combating viral infections resistant to conventional treatments .

Mécanisme D'action

L’acide podocarpique exerce ses effets par le biais de diverses cibles et voies moléculaires. Il a été démontré qu’il inhibe l’expansion et la division des cellules végétales, qu’il présente une activité antileucémique et qu’il possède des propriétés antifongiques . Les cibles et les voies moléculaires exactes impliquées dans ces activités sont encore à l’étude.

Comparaison Avec Des Composés Similaires

L’acide podocarpique est unique en raison de ses diverses activités biologiques et de sa structure chimique. Les composés similaires incluent :

Acide déhydroabiétique : Un autre diterpénoïde présentant des propriétés antifongiques.

Momilactones A et B : Composés fongitoxiques envers Cladosporium cucumerinum.

Oidiolactones : Dilactones norditerpéniques tétracycliques présentant des activités antifongiques et antitumorales.

Activité Biologique

Podocarpic acid, a naturally occurring diterpene, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, including its antitumor potential, antimicrobial effects, and implications in metabolic disorders. The findings are supported by various studies, case analyses, and data tables.

Chemical Structure and Properties

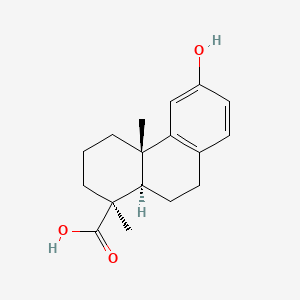

This compound is classified as a diterpene, specifically a member of the podocarpane family. Its chemical structure contributes to its biological activity, with the molecular formula being . The compound exhibits a unique arrangement of functional groups that influence its interaction with biological systems.

Antitumor Activity

Research has demonstrated that this compound derivatives possess significant antitumor properties. A study investigating synthetic intermediates derived from this compound revealed their ability to inhibit the growth of human epidermoid carcinoma cells. Notably, one derivative showed a remarkable cytotoxicity with an IC50 value of M against these cancer cells .

Table 1: Antitumor Activity of this compound Derivatives

| Compound Name | IC50 (M) | Cell Line | Reference |

|---|---|---|---|

| Methyl 6 alpha-bromo-7-oxo-O-methylpodocarpate | Human epidermoid carcinoma | ||

| Other derivatives | Variable | L1210 and P388 lymphoid leukemias |

Despite promising in vitro results, further evaluations in vivo did not yield significant antitumor activity against certain leukemias .

Antimicrobial Properties

This compound has been investigated for its antimicrobial effects, particularly against various bacterial and fungal strains. A study assessed the antimicrobial activity of this compound and its polyamine derivatives, revealing that while this compound itself was inactive against tested microbes, certain derivatives exhibited notable antimicrobial properties.

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound Name | MIC (µM) | Microbial Strain | Reference |

|---|---|---|---|

| Polyamine derivative 7a | ≤0.24 | Staphylococcus aureus (MRSA) | |

| Polyamine derivative 19f | 5.4 | Staphylococcus aureus | |

| This compound | >100 | Various Gram-negative bacteria |

The results indicated that the length and structure of the polyamine chains attached to this compound significantly influenced their antimicrobial efficacy.

Metabolic Implications

Recent studies have linked this compound to metabolic disorders, particularly diabetes. A plasma metabolomic analysis indicated that higher levels of this compound were associated with increased odds of developing diabetes (adjusted odds ratio 7.1) . This finding suggests that while this compound may have therapeutic potential in certain contexts, it could also play a role in metabolic dysregulation.

Table 3: Association of this compound with Diabetes Risk

Propriétés

IUPAC Name |

(1S,4aS,10aR)-6-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O3/c1-16-8-3-9-17(2,15(19)20)14(16)7-5-11-4-6-12(18)10-13(11)16/h4,6,10,14,18H,3,5,7-9H2,1-2H3,(H,19,20)/t14-,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJILEYKNALCDDV-OIISXLGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC3=C2C=C(C=C3)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@]([C@@H]1CCC3=C2C=C(C=C3)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30878214 | |

| Record name | Podocarpic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5947-49-9 | |

| Record name | (1S,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-6-hydroxy-1,4a-dimethyl-1-phenanthrenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5947-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Podocarpic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005947499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Podocarpic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-6-hydroxy-1,4a-dimethylphenanthrene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PODOCARPIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K80G5Z96Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.